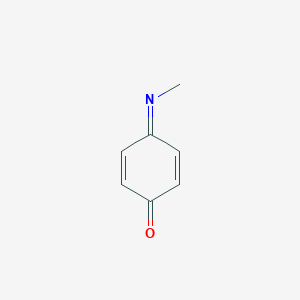![molecular formula C10H5ClN4 B14454845 3-Chloropyrazino[2,3-F]quinoxaline CAS No. 71222-49-6](/img/structure/B14454845.png)
3-Chloropyrazino[2,3-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse biological activities and applications in medicinal chemistry . The addition of a chlorine atom at the 3-position of the pyrazino[2,3-F]quinoxaline structure enhances its chemical properties, making it a compound of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted quinoxalines.
科学研究应用
3-Chloropyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation.
Pathways Involved: By inhibiting kinases, the compound disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.
相似化合物的比较
Pyrrolo[3,2-b]quinoxaline: Another quinoxaline derivative known for its kinase inhibitory activity.
Dithieno[3,2-f2’,3’-h]quinoxaline: Used in organic electronics for its electron-transporting properties.
Uniqueness: 3-Chloropyrazino[2,3-F]quinoxaline stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position allows for unique substitution reactions that are not possible with other quinoxaline derivatives .
属性
CAS 编号 |
71222-49-6 |
|---|---|
分子式 |
C10H5ClN4 |
分子量 |
216.62 g/mol |
IUPAC 名称 |
3-chloropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H5ClN4/c11-8-5-14-10-7(15-8)2-1-6-9(10)13-4-3-12-6/h1-5H |
InChI 键 |
ZJIDVLONBRIFBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C3=NC=CN=C31)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


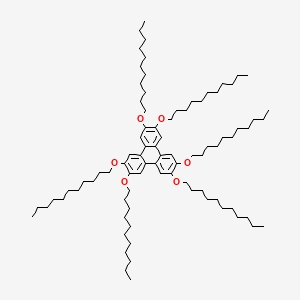
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

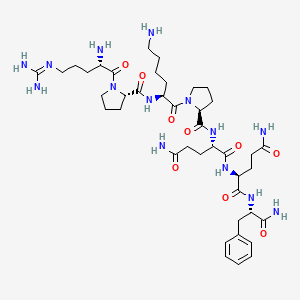
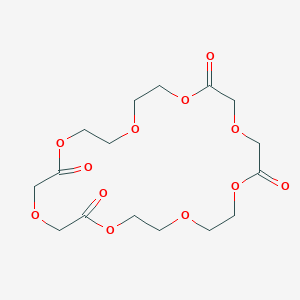
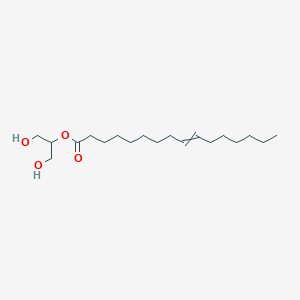
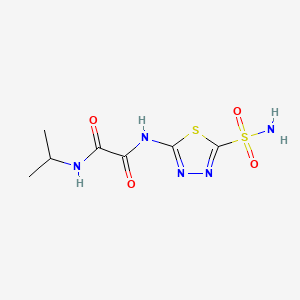



![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

